

# physicochemical properties of [Compound Name]

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## Compound of Interest

Compound Name: CBR-3465

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An In-depth Technical Guide to the Physicochemical Properties of Nirmatrelvir (PF-07321332)

## Introduction

Nirmatrelvir, also known by its research code PF-07321332, is an orally bioavailable antiviral drug developed by Pfizer.<sup>[1][2]</sup> It is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).<sup>[3][4][5]</sup> This enzyme is critical for the replication of the virus, as it processes viral polyproteins into functional non-structural proteins. By inhibiting Mpro, nirmatrelvir blocks viral replication. It is a component of the combination drug Paxlovid, where it is co-administered with ritonavir. Ritonavir acts as a pharmacokinetic enhancer by inhibiting the CYP3A4 enzyme, which slows the metabolism of nirmatrelvir and increases its plasma concentration.

This guide provides a comprehensive overview of the core physicochemical properties of nirmatrelvir, detailed experimental methodologies for their determination, and a visualization of its mechanism of action.

## Physicochemical Properties

The physicochemical properties of a drug molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall efficacy and safety. The key properties of nirmatrelvir are summarized in the table below.

Property	Value
Molecular Formula	C23H32F3N5O4
Molecular Weight	499.53 g/mol
Appearance	White to off-white solid
CAS Number	2628280-40-8
Melting Point	192.9 °C (379.2 °F)
Solubility	DMSO: 5 mg/mL, 100 mg/mL (200.18 mM) Ethanol: 15 mg/mL, 100 mg/mL (200.18 mM) Water: 2 mg/mL (4.0 mM) DMF: 2 mg/mL PBS (pH 7.2): Insoluble
pKa (Strongest Acidic)	7.1
pKa (Strongest Basic)	-1.6
LogP (Octanol-Water)	2.12 (ALOGPS), 0.44 (Chemaxon), 2.2
Polar Surface Area	131.4 Å <sup>2</sup>
Hydrogen Bond Donors	3
Hydrogen Bond Acceptors	5
Rotatable Bond Count	8

## Experimental Protocols

Accurate determination of physicochemical properties is crucial in drug development. Below are detailed methodologies for key experiments.

### Determination of Octanol-Water Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and absorption.

Methodology: Shake-Flask Method (OECD Guideline 107)

The "shake-flask" method is the standard experimental procedure for measuring partition coefficients.

- **Preparation of Solutions:** A saturated solution of n-octanol in water and a saturated solution of water in n-octanol are prepared at a constant temperature (e.g., 25°C) at least 24 hours before the experiment to ensure equilibrium.
- **Test Substance Preparation:** A known mass of nirmatrelvir is dissolved in either n-octanol or water, depending on its solubility. The concentration should be low enough to not affect the properties of the phases.
- **Partitioning:** The two phases (n-octanol and water) are mixed in a vessel, and the nirmatrelvir solution is added. The vessel is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases. The mixture is then centrifuged to ensure complete phase separation.
- **Analysis:** The concentration of nirmatrelvir in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of nirmatrelvir in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

## Determination of Aqueous Solubility

Solubility is a key factor influencing a drug's dissolution rate and bioavailability.

Methodology: Turbidimetric Solubility Measurement

This high-throughput method allows for rapid determination of kinetic solubility.

- **Compound Preparation:** A stock solution of nirmatrelvir is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).
- **Assay Plate Preparation:** A multi-well plate is filled with an aqueous buffer solution (e.g., phosphate-buffered saline, PBS) at the desired pH (e.g., 7.4).

- **Compound Addition:** A small volume of the nirmatrelvir stock solution is added to the aqueous buffer in the wells to create a range of concentrations.
- **Precipitation and Detection:** The plate is incubated for a set period (e.g., 2-24 hours) to allow for precipitation of the compound. The turbidity of each well, which corresponds to the amount of precipitated compound, is measured using a nephelometer or a plate reader capable of detecting light scattering.
- **Data Analysis:** The solubility is determined as the concentration at which precipitation begins, identified by a sharp increase in turbidity.

## Determination of Ionization Constant (pKa)

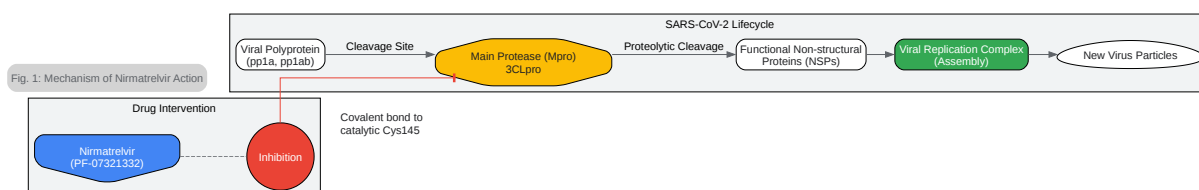
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH, which affects its solubility, permeability, and binding to its target.

Methodology: Potentiometric Titration

- **Solution Preparation:** A precise amount of nirmatrelvir is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility throughout the titration.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) of the titration are identified from the inflection points of the curve.
- **pKa Calculation:** The pKa is calculated from the pH at the half-equivalence point. For more complex molecules or when multiple ionizable groups are present, specialized software is used to analyze the titration curve and determine the pKa values.

## Mechanism of Action Visualization

Nirmatrelvir functions by inhibiting the SARS-CoV-2 main protease (Mpro). Mpro is essential for cleaving viral polyproteins (pp1a and pp1ab) into individual non-structural proteins that are necessary for assembling the viral replication and transcription complex. Nirmatrelvir is a peptidomimetic inhibitor that binds covalently to the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its proteolytic activity and halting viral replication.



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Fig. 1: Mechanism of Nirmatrelvir Action

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## References

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